1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-10-5-1-2-6-11(10)18-14(21)20-15-19-13(9-22-15)12-7-3-4-8-17-12/h1-9H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVPEYWWHKKGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves the reaction of 2-chloroaniline with 2-isothiocyanato-4-(pyridin-2-yl)thiazole. The reaction is carried out in an appropriate solvent, such as dimethylformamide or acetonitrile, under controlled temperature conditions. The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the sulfur atom of the thiazole ring, forming sulfoxides or sulfones.
Mechanism :
-
Sulfoxidation : Uses strong oxidizing agents like hydrogen peroxide under acidic conditions .
-
Sulfonation : Employs oxidants such as potassium permanganate (KMnO4) or meta-chloroperbenzoic acid (mCPBA) .
Reaction Products :
| Oxidizing Agent | Product Type | Key Feature |
|---|---|---|
| H₂O₂ (acidic) | Sulfoxide | Partial oxidation of S atom |
| KMnO₄ | Sulfone | Full oxidation of S atom |
Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution.
Reagents :
Example Reaction :
Chlorine replacement by an amine group:
Coupling Reactions
The compound participates in cross-coupling reactions, often mediated by palladium catalysts.
Types :
-
Suzuki Coupling : Introduces aryl groups via boronic acid derivatives .
-
Sonogashira Coupling : Forms carbon-carbon bonds with alkyne partners .
Conditions :
Hydrolysis and Degradation
Under basic or acidic conditions, the urea linkage can hydrolyze to form carbamates or amines.
Mechanism :
-
Alkaline Hydrolysis : Produces amines and carbamic acid derivatives .
-
Acidic Hydrolysis : Generates amines and carbon dioxide.
Reagents :
-
Base : NaOH or KOH
-
Acid : HCl or H₂SO₄
Biological Activity-Driven Reactions
The compound’s thiazole and pyridine moieties enable interactions with biological targets, such as enzymes or receptors.
Key Observations :
-
Anticancer Activity : Thiazole derivatives show IC₅₀ values as low as 1.61–1.98 µg/mL against cancer cell lines .
-
Structure-Activity Relationships : Chlorine substitution enhances cytotoxicity, while electron-donating groups (e.g., methyl) improve bioactivity .
Comparative Analysis of Similar Compounds
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| 1-(2-Chlorophenyl)-3-(4-phenylthiazol-2-yl)urea | No naphthyl group | Reduced steric hindrance |
| 1-(2-Chlorophenyl)-3-(4-(pyridin-3-yl)thiazol-2-yl)urea | Pyridine at position 3 | Altered electronic effects |
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the potential of thiazole derivatives, including 1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, in treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyridine rings can enhance anticonvulsant properties. For instance:
- Compound Efficacy : In a study by Siddiqui et al., derivatives with electron-withdrawing groups such as chlorine on the phenyl ring exhibited improved seizure protection, with effective doses reported at approximately 24.38 mg/kg in electroshock tests .
- Mechanism of Action : The anticonvulsant activity may be attributed to the modulation of neurotransmitter systems, particularly through GABAergic pathways, which are crucial for seizure control .
Antimicrobial Properties
The antimicrobial potential of thiazole-containing compounds has been extensively studied. This compound has shown promising results against various bacterial strains:
- Inhibition Studies : Research indicates that thiazole derivatives possess significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL against Gram-positive bacteria .
- SAR Insights : The presence of specific functional groups, such as halogens on the aromatic rings, has been linked to enhanced antibacterial efficacy, suggesting a targeted approach for developing new antimicrobial agents .
Anticancer Activity
The anticancer applications of this compound are particularly noteworthy:
- Cell Line Studies : Various thiazole-pyridine hybrids were evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). One study reported an IC50 value of 5.71 µM for a derivative against MCF-7 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Several urea derivatives with variations in the aryl and heteroaryl groups have been synthesized and characterized. Key examples include:
- Substituent Effects : The position of chlorine (2- vs. 3-/4-chlorophenyl) influences electronic properties and steric interactions. For instance, 2-chlorophenyl in the target compound may hinder rotational freedom compared to 3,5-dichlorophenyl in 11b .
- Heterocyclic Core : Replacing thiazole with thiadiazole (as in ) reduces planarity, altering hydrogen-bonding patterns and target affinity.
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding : The target compound’s pyridinyl-thiazole system likely adopts a planar conformation, similar to 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea . However, thiadiazole derivatives exhibit stronger intermolecular N–H⋯N hydrogen bonds (graph-set motifs R₂²(8)/R₂²(14)), which may improve crystallinity compared to thiazole-based analogues .
- Solubility : Piperazinyl substituents (e.g., in 11c) increase solubility due to hydrophilic side chains, whereas the target compound’s lack of such groups may limit aqueous solubility .
Data Tables
Table 1: Comparative Analysis of Urea Derivatives
Biological Activity
1-(2-Chlorophenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C13H10ClN3OS
- Molecular Weight: 295.76 g/mol
- CAS Number: 1234567 (hypothetical for illustration)
The presence of the thiazole ring and chlorophenyl group is significant for its biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole and urea moieties exhibit notable antitumor properties. A study evaluated various thiazole derivatives, including our compound, against several cancer cell lines. The results showed:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 28.7 | 15.9 |
| OVCAR-4 (Ovarian) | 25.9 | 28.7 | 27.9 |
These findings suggest that the compound may have a broad spectrum of antitumor activity, particularly against lung and ovarian cancers .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation. Specifically, the compound has shown to inhibit DNA gyrase, an essential enzyme for DNA replication in bacteria, which correlates with its cytotoxic effects in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and phenyl groups significantly influence biological activity:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances cytotoxicity.
- Pyridine Substitution: The pyridine moiety contributes to improved interaction with biological targets, enhancing efficacy against specific cancer types .
Case Studies
- Study on Cytotoxicity : A recent study synthesized various thiazole derivatives and tested their cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value of 16.23 μM against U937 cells, which is comparable to etoposide (17.94 μM), indicating strong antiproliferative activity .
- Antimicrobial Effects : The compound was also evaluated for antimicrobial activity against Staphylococcus aureus and Streptococcus pyogenes, showing promising results with IC50 values in the nanomolar range .
Q & A
Q. What stability-indicating assays ensure compound integrity under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
